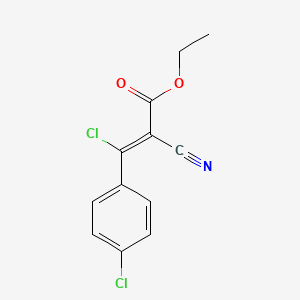![molecular formula C8H10Cl3NO B7945982 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B7945982.png)
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two chlorine atoms, a methylamino group, and a phenol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol as the starting material.
Methylation: The phenol group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The methylated product undergoes amination to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the methylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Chloro-substituted phenols or amines.
Substitution Products: Alkylated or arylated derivatives of the compound.
Applications De Recherche Scientifique
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2,6-Dichloro-4-[(dimethylamino)methyl]phenol hydrochloride: Similar structure with an additional methyl group.
2,4-Dichloro-6-[(methylamino)methyl]phenol hydrochloride: Different positions of chlorine atoms.
2,6-Dichloro-4-[(ethylamino)methyl]phenol hydrochloride: Ethyl group instead of methyl group.
Uniqueness: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of the methylamino group, which influences its reactivity and applications.
Propriétés
IUPAC Name |
2,6-dichloro-4-(methylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-11-4-5-2-6(9)8(12)7(10)3-5;/h2-3,11-12H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHZZDQDBSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)Cl)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B7945911.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-methylchromeno[2,3-b]pyridin-5-one](/img/structure/B7945923.png)



![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-chloro-4-nitrophenyl)ethanone](/img/structure/B7945946.png)

![2-Amino-7-chloro-3-(1-methylbenzimidazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945953.png)
![2-Amino-7-chloro-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945961.png)
![2-Methyl-4-phenyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine;oxalic acid](/img/structure/B7945963.png)


![2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7945971.png)
